molecular formula C9H13NO3S B427226 2-methoxy-N,5-dimethylbenzenesulfonamide CAS No. 675864-78-5

2-methoxy-N,5-dimethylbenzenesulfonamide

Cat. No.: B427226
CAS No.: 675864-78-5
M. Wt: 215.27g/mol
InChI Key: MUBNVJOIYFHRQZ-UHFFFAOYSA-N
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Description

2-Methoxy-N,5-dimethylbenzenesulfonamide is a chemical compound belonging to the class of methoxy-substituted benzenesulfonamides, which are primarily utilized as versatile organic building blocks in medicinal chemistry and chemical biology research . Compounds within this structural family are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Researchers value this scaffold for its sulfonamide group, a common pharmacophore found in many therapeutic agents, which can contribute to biological activity by acting as an enzyme inhibitor, often through binding to catalytic sites in a manner analogous to native substrates . The specific substitution pattern on the benzene ring, featuring methoxy and methyl groups at distinct positions, allows for fine-tuning of the compound's electronic properties, lipophilicity, and steric profile, which are critical parameters in structure-activity relationship (SAR) studies . As with related compounds such as this compound (CAS 675864-78-5), this product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use . Proper handling procedures should be followed, and the material should be stored in a cool, dark, and dry environment to ensure its stability .

Properties

IUPAC Name

2-methoxy-N,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-4-5-8(13-3)9(6-7)14(11,12)10-2/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNVJOIYFHRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy N,5 Dimethylbenzenesulfonamide and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For 2-methoxy-N,5-dimethylbenzenesulfonamide, the most logical and common disconnection occurs at the sulfonamide S-N bond. This disconnection reveals two key precursors: 2-methoxy-5-methylbenzenesulfonyl chloride and methylamine. This approach simplifies the synthetic challenge into two main stages: the preparation of the substituted benzenesulfonyl chloride intermediate and the subsequent amidation reaction.

The synthesis of the crucial intermediate, 2-methoxy-5-methylbenzenesulfonyl chloride, can be approached through several established routes.

Direct Chlorosulfonation: A primary method involves the direct electrophilic chlorosulfonation of the corresponding substituted benzene (B151609), 2-methoxytoluene. This reaction is typically carried out using chlorosulfonic acid. google.com A related process for an analogous compound involves reacting the aromatic precursor with chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride. google.com

From Anilines via Diazotization: A versatile and widely used method begins with a substituted aniline (B41778), such as 2-methoxy-5-methylaniline. The process involves two main steps:

Diazotization: The aniline is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (typically between -25°C and 5°C) to form a diazonium salt, which is highly reactive but unstable at warmer temperatures. google.com

Chlorosulfonation: The resulting diazonium salt is then reacted in a solution containing sulfur dioxide and a copper catalyst (e.g., cuprous chloride), a variant of the Sandmeyer reaction, to introduce the sulfonyl chloride group. google.com Alternatively, the reaction can be performed with a thionyl chloride solution containing a catalyst. google.comgoogle.com

Classical Methods: Traditional routes to benzenesulfonyl chlorides include the reaction of phosphorus pentachloride or phosphorus oxychloride with the corresponding benzenesulfonic acid or its sodium salt at elevated temperatures (170–180°C). orgsyn.org

From Mercaptans: An alternative strategy for preparing substituted benzenesulfonyl chlorides involves the oxidative cleavage of disulfides. This route starts with a mercaptophenol, which is converted to a disulfide, followed by alkylation and subsequent oxidative cleavage with a chlorinating agent like N-chlorosuccinimide (NCS) in a mixture of acetic acid and water. tandfonline.com

The formation of the sulfonamide bond is most frequently accomplished by the reaction of the synthesized benzenesulfonyl chloride with an amine. For the target molecule, 2-methoxy-5-methylbenzenesulfonyl chloride is reacted with methylamine.

This nucleophilic substitution reaction generates hydrochloric acid as a byproduct, which must be neutralized to drive the reaction to completion. This is typically achieved by adding a base, such as pyridine, triethylamine (B128534), or an inorganic base like sodium hydroxide. googleapis.com The reaction is often performed in an inert organic solvent like dichloromethane (B109758) or tetrahydrofuran. To prevent the hydrolysis of the reactive sulfonyl chloride, the reaction can be carried out in a two-phase system, for instance, between an organic solvent like diethyl ether and an aqueous solution of a base like sodium carbonate. mdpi.com

Optimized Reaction Conditions and Yield Enhancement Strategies

Modern synthetic chemistry has introduced a variety of catalytic systems to forge the S-N bond under milder and more efficient conditions.

Palladium and Nickel Catalysis: Transition-metal-catalyzed cross-coupling reactions are powerful tools. Palladium(0) catalysts have been used in three-component reactions that involve a hydroamidation step to form sulfonamide linkages. acs.orgacs.org More recently, photosensitized nickel catalysis has emerged as a highly efficient method for the C-N bond formation between sulfonamides and aryl halides. princeton.edu

Copper Catalysis: Copper-catalyzed reactions have gained significant traction. A novel one-pot strategy converts aromatic carboxylic acids directly into sulfonamides by leveraging copper ligand-to-metal charge transfer to generate a sulfonyl chloride intermediate in situ, which is then trapped by an amine. acs.orgnih.gov Another advanced method uses a dual system of copper and a visible-light photocatalyst (like Ir(ppy)₃) to couple phenylsulfinic acids with aryl azides under redox-neutral conditions, providing a mechanistically distinct pathway to sulfonamides. nih.gov

Other Catalytic Systems: A range of other metals have been employed. Iridium catalysts can achieve direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source. organic-chemistry.org Heterogeneous catalysis, using systems like a magnetically retrievable graphene-based nanohybrid (CoFe@rGO), facilitates the synthesis of benzenesulfonamides from N-tosylaziridines and allows for easy catalyst separation and reuse. scispace.com Specific ternary catalyst systems, such as a mixture of an ethyltriphenylphosphonium bromide, a silver compound, and a porphyrin, have also been developed for certain sulfonamide syntheses. google.com

The choice of solvent and the control of temperature are fundamental to the success of the synthesis.

Solvent Systems: For standard amidation reactions, inert aprotic solvents such as dichloromethane, tetrahydrofuran, or chlorobenzene (B131634) are preferred to avoid unwanted side reactions with the sulfonyl chloride. google.com Two-phase solvent systems, as mentioned earlier, can be advantageous in managing the reactivity of reagents and simplifying workup. mdpi.com The choice of solvent is also critical in catalytic reactions; for instance, acetonitrile (B52724) was found to be optimal for the dual copper/photoredox-catalyzed S(O)₂-N coupling. nih.gov

Reaction Temperature: Temperature control is paramount. The formation of diazonium salts from anilines requires sub-zero temperatures to ensure the stability of the intermediate. google.com In contrast, classical methods using phosphorus pentachloride may require high heat (170-180°C). orgsyn.org Many amidation reactions proceed smoothly at room temperature, though gentle cooling may be applied to control the initial exothermic reaction. googleapis.com Catalytic processes can have varied temperature requirements; some catalytic hydrogenations are performed at moderately elevated temperatures (40–80°C), while many photoredox reactions occur at room temperature. googleapis.comnih.gov Studies have shown that temperature significantly impacts the kinetics of sulfonamide interactions, underscoring its importance in their formation. nih.gov

Advanced Synthetic Techniques for Derivatization

The derivatization of the this compound scaffold to create analogs often employs advanced and innovative synthetic strategies.

One-Pot and In Situ Reagent Formation: The previously mentioned copper-catalyzed decarboxylative chlorosulfonylation allows for the one-pot synthesis of sulfonamide analogs directly from diverse and readily available carboxylic acids, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates. acs.orgnih.gov The use of sulfur dioxide surrogates, such as DABSO, also modernizes the synthesis by replacing the use of gaseous SO₂. researchgate.net

Novel Reagent Combinations: The use of aryl azides as the amino source in dual copper and photoredox catalysis represents an advanced approach. nih.gov This method proceeds under mild, redox-neutral conditions, offering a different reactivity profile compared to traditional amidation and tolerating a wide range of functional groups.

C-H Functionalization: Direct C-H activation and amidation is a highly sought-after transformation for its atom economy. Iridium-catalyzed ortho C-H amidation allows for the direct installation of a sulfonamide group onto an aromatic ring, guided by a directing group, offering a powerful tool for late-stage functionalization. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods, such as Shono oxidation, provide a green and powerful alternative for modifying complex molecules. This technique can be used for transformations like the methoxylation and subsequent dealkylation of N,N-dialkylbenzenesulfonamides, offering a controlled way to generate metabolites or new analogs without harsh chemical reagents. mdpi.com

Ring-Opening Reactions: The synthesis of β-amino sulfonamides and related structures can be achieved through the nucleophilic ring-opening of activated aziridines with sulfonamides, often facilitated by a catalyst. scispace.com

Stereoselective Syntheses of Chiral Benzenesulfonamide (B165840) Derivatives

The creation of chiral benzenesulfonamide derivatives with high enantiomeric purity is frequently accomplished through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral starting material to guide the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One prominent strategy involves the use of sulfur-based chiral auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary). nih.govsigmaaldrich.com These auxiliaries are particularly effective in the asymmetric synthesis of amines. nih.gov For instance, the synthesis of a chiral amine, a key intermediate for complex benzenesulfonamides like Tamsulosin, can be achieved by condensing a ketone with (R)-tert-butylsulfinamide. researchgate.net This reaction forms a sulfinylimine, which is then diastereoselectively reduced to create a chiral amine. The sulfinyl group is subsequently cleaved to yield the enantiomerically enriched amine.

The general principle of using a chiral auxiliary is outlined below:

Attachment: A non-chiral substrate is covalently bonded to the chiral auxiliary. scielo.org.mx

Stereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter in a diastereoselective manner. This is often due to steric hindrance, where the bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. numberanalytics.com

Removal: The auxiliary is cleaved from the newly synthesized chiral molecule. numberanalytics.com

This approach allows for the production of diastereomers, which can be readily separated using standard laboratory techniques like column chromatography or crystallization. wikipedia.org

Auxiliary Type Example Application Key Feature
Sulfur-based(R)-tert-butylsulfinamideAsymmetric synthesis of chiral aminesHigh diastereoselectivity in reductions
Oxazolidinones(S)-4-Benzyl-2-oxazolidinoneStereoselective aldol (B89426) reactionsForms two contiguous stereocenters
Camphor-derivedCamphorsultamVarious asymmetric transformationsProvides a rigid chiral environment

Palladium-Catalyzed Coupling Reactions for Functionalization of the Benzenesulfonamide Scaffold

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, making them indispensable for functionalizing the benzenesulfonamide scaffold. nih.govresearchgate.net These reactions are known for their high chemoselectivity and tolerance of a wide range of functional groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.comrsc.org For benzenesulfonamide derivatives, this allows for the introduction of various aryl or alkyl groups onto the aromatic ring. For example, an aryl bromide or iodide-substituted benzenesulfonamide can be coupled with a boronic acid to create a biaryl structure.

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen (C-N) bonds. wiley.com It enables the coupling of an amine with an aryl halide or sulfonate, catalyzed by a palladium complex. This reaction is particularly useful for synthesizing N-aryl or N-alkyl benzenesulfonamides. The choice of phosphine (B1218219) ligand is crucial for the catalyst's activity and scope. wiley.com For instance, upon treatment with a palladium catalyst and a suitable base, aromatic halides can undergo intramolecular substitution with pendant sulfonamides to form five- and six-membered rings. mit.edu

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide or sulfonate to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound or the amine replaces the halide on the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. youtube.com

Reaction Coupling Partners Bond Formed Catalyst System (Example)
Suzuki-MiyauraAryl Halide/Triflate + Boronic AcidC-CPd(OAc)₂, Phosphine Ligand, Base
Buchwald-HartwigAryl Halide/Sulfonate + AmineC-NPd₂(dba)₃, Phosphine Ligand, Base
HeckAryl Halide + AlkeneC-CPd(OAc)₂, Phosphine Ligand, Base

Multi-Step Pathways for Complex Benzenesulfonamide Analogs

The synthesis of complex benzenesulfonamide analogs, such as the pharmaceutical agent Tamsulosin, requires carefully designed multi-step reaction sequences. These pathways often combine classical reactions with modern catalytic methods to build the target molecule step-by-step.

A representative synthesis of a key intermediate for Tamsulosin, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, illustrates this complexity. epo.org One patented process starts from D-alanine and methoxybenzene and proceeds via a Friedel-Crafts reaction, a key C-C bond-forming step, without racemizing the chiral center. epo.org

An illustrative multi-step synthesis of a complex benzenesulfonamide analog might involve the following sequence:

Chlorosulfonation: Anisole (methoxybenzene) is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 2-methoxybenzenesulfonyl chloride.

Amination: The sulfonyl chloride is reacted with ammonia (B1221849) to form 2-methoxybenzenesulfonamide.

Friedel-Crafts Acylation: The sulfonamide is acylated with a protected amino acid derivative to introduce the side chain.

Ketone Reduction and Deprotection: The ketone in the side chain is reduced to an alcohol, which is then converted to an amine. This is often followed by the removal of protecting groups.

Further Functionalization: The resulting chiral amine intermediate can then be coupled with other molecules, for example, via nucleophilic substitution or reductive amination, to yield the final complex analog. google.comgoogle.com

The synthesis of Tamsulosin showcases the integration of these steps to build a molecule with multiple functional groups and a specific stereochemistry. google.comresearchgate.net The process often requires purification of intermediates at various stages to ensure the purity of the final product. google.com

Reaction Step Purpose Reagents (Example)
ChlorosulfonationIntroduction of sulfonyl chloride groupChlorosulfonic acid (HSO₃Cl)
Friedel-Crafts AcylationC-C bond formation to add a side chainN-Trifluoroacetyl-D-alanyl chloride, AlCl₃
Reductive AminationFormation of a secondary amineKetone intermediate, amine, reducing agent (e.g., NaBH₃CN)
DeprotectionRemoval of protecting groupsK₂CO₃ in methanol/water

Purification and Isolation Methodologies for this compound

The purification and isolation of the final product are critical steps to ensure its chemical purity. The primary methods employed are recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. mt.com The principle is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. mt.com

The process generally involves:

Dissolving the impure solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which causes the pure compound to crystallize.

Isolating the crystals by filtration, washing them with a small amount of cold solvent, and drying them. libretexts.org

Common solvent systems for recrystallizing organic compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu For sulfonamides, aqueous propanol (B110389) has also been shown to be effective. google.com

Column Chromatography: This is a powerful and versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. researchgate.net For benzenesulfonamide derivatives, silica (B1680970) gel is a common stationary phase. researchgate.net

The general procedure involves:

Packing a glass column with the stationary phase (e.g., silica gel) as a slurry in a non-polar solvent. youtube.com

Loading the crude product onto the top of the column.

Eluting the column with a solvent system (mobile phase). The polarity of the mobile phase is often gradually increased (gradient elution) to separate compounds with different polarities. rochester.edu

Less polar compounds typically travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel and elute later. researchgate.net

Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify and combine those containing the pure product. researchgate.net

For acidic or basic compounds, the silica gel can be deactivated, for instance by adding a small amount of triethylamine to the eluent, to prevent streaking and improve separation. rochester.edu

Purification Method Principle Key Parameters Application
RecrystallizationDifferential solubilitySolvent choice, cooling ratePurification of solid, crystalline products
Column ChromatographyDifferential adsorptionStationary phase, mobile phase (eluent)Separation of complex mixtures, purification of non-crystalline solids or oils

Chemical Reactivity and Transformation Pathways of 2 Methoxy N,5 Dimethylbenzenesulfonamide

Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen

The sulfonamide nitrogen in 2-methoxy-N,5-dimethylbenzenesulfonamide is generally considered to be a poor nucleophile. The presence of the strongly electron-withdrawing sulfonyl group significantly delocalizes the lone pair of electrons on the nitrogen atom, reducing its ability to attack electrophilic centers. Furthermore, the two methyl groups on the nitrogen atom create steric hindrance, further impeding its nucleophilic character.

However, under specific conditions, such as in the presence of a very strong base that can deprotonate the sulfonamide to form a more reactive anion, nucleophilic substitution at a suitable electrophile could be envisioned. The reactivity in such cases would be highly dependent on the nature of the electrophile and the reaction conditions.

Electrophilic Aromatic Substitution on the Benzenesulfonamide (B165840) Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are controlled by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com In this compound, the two key substituents are the methoxy (B1213986) group (-OCH3) and the N,5-dimethylbenzenesulfonamide group.

The methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. lkouniv.ac.in This stabilization is most effective when the attack occurs at the positions ortho and para to the methoxy group.

Conversely, the sulfonamide group (-SO2N(CH3)2) is generally a deactivating group and a meta-director. The sulfonyl part of the group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, which pulls electron density away from the ring, making it less reactive towards electrophiles. libretexts.org

The directing effects of these two groups are in opposition. The powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate the deactivating and meta-directing effect of the sulfonamide group. Therefore, electrophilic substitution reactions on this compound are predicted to occur primarily at the positions ortho and para to the methoxy group. The steric bulk of the methoxy and sulfonamide groups may influence the ratio of ortho to para products.

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Electron-DonatingActivatingortho, para
-SO₂N(CH₃)₂ (Sulfonamide)Electron-WithdrawingDeactivatingmeta

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would likely yield a mixture of nitro-substituted products at the positions activated by the methoxy group.

Redox Chemistry Involving Methoxy and Sulfonamide Functional Groups

The redox chemistry of this compound is primarily associated with the potential for oxidation of the methoxy group and the sulfur atom in the sulfonamide group. Aromatic ethers like the methoxy group can be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of a phenol.

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is therefore generally resistant to further oxidation. However, under forcing reductive conditions, the sulfonamide group could potentially be reduced.

Investigation of Potential Hydrolysis Pathways of the Sulfonamide Bond

The sulfonamide bond (S-N) is known for its considerable stability and resistance to hydrolysis under neutral or basic conditions. This stability is a key feature of many sulfonamide-containing compounds. However, under strong acidic conditions and with heating, the sulfonamide bond can undergo hydrolysis. lkouniv.ac.in

The likely mechanism for the acid-catalyzed hydrolysis of this compound would involve the protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens, followed by the nucleophilic attack of water. This would lead to the cleavage of the S-N bond, yielding 2-methoxy-5-methylbenzenesulfonic acid and dimethylamine. The rate of this hydrolysis would be dependent on the acid concentration and the temperature.

Table 2: Potential Hydrolysis Products of this compound

ReactantConditionsProducts
This compoundStrong Acid, Heat2-Methoxy-5-methylbenzenesulfonic acid, Dimethylamine

Structural Elucidation and Conformational Analysis of 2 Methoxy N,5 Dimethylbenzenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In a hypothetical ¹H NMR spectrum of 2-methoxy-N,5-dimethylbenzenesulfonamide, distinct signals would be expected for the different types of protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-8.0 ppm). The exact chemical shifts and splitting patterns would depend on their position relative to the methoxy (B1213986) and sulfonamide groups. The protons of the methoxy group (O-CH₃) would likely produce a singlet at around δ 3.8-4.0 ppm. The protons of the methyl group attached to the benzene ring (Ar-CH₃) would also appear as a singlet, but at a more upfield position, typically around δ 2.3-2.5 ppm. The proton of the N-methyl group (N-CH₃) would also be a singlet, with a chemical shift influenced by the sulfonamide group.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 110-160 ppm). The carbon of the methoxy group would be expected around δ 55-60 ppm. The carbons of the two methyl groups would appear at higher field, with the aromatic methyl carbon around δ 20-25 ppm and the N-methyl carbon in a similar region, distinguished by its specific chemical environment.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.5 - 8.0110 - 160
O-CH₃3.8 - 4.055 - 60
Ar-CH₃2.3 - 2.520 - 25
N-CH₃2.5 - 3.025 - 30

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃NO₃S), the molecular weight is 215.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215.

The fragmentation of the molecule under electron ionization would likely involve the cleavage of the S-N bond and the S-C bond, as well as the loss of the methyl and methoxy groups. Analysis of these fragment ions helps to piece together the molecular structure. For instance, a fragment corresponding to the loss of the N-methyl group (•CH₃) or the entire sulfonamide side chain could be observed.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Possible Fragment
215[M]⁺
200[M - CH₃]⁺
184[M - OCH₃]⁺
155[M - SO₂NHCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, characteristic absorption bands would be expected. The sulfonamide group would exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350–1300 cm⁻¹ and 1160–1130 cm⁻¹, respectively. The N-H stretching vibration of a secondary sulfonamide would appear around 3300-3200 cm⁻¹, though in this N-methylated compound, this would be absent. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Hypothetical IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
S=O (asymmetric stretch)1350–1300
S=O (symmetric stretch)1160–1130
C-O (methoxy)~1250
Aromatic C-H>3000
Aliphatic C-H<3000
Aromatic C=C1600–1450

X-ray Crystallographic Studies and Solid-State Conformation

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction analysis of this compound would provide the precise coordinates of each atom in the crystal lattice. From this data, accurate bond lengths and bond angles can be calculated. For example, the geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The bond lengths of S=O, S-N, and S-C would be consistent with those observed in other sulfonamide structures. The planarity of the benzene ring and the orientation of the methoxy and methyl substituents relative to the ring could be precisely determined.

Analysis of Intermolecular Interactions (e.g., C-H···O and π–π Stacking)

In the solid state, molecules of this compound would be held together by various intermolecular forces. X-ray crystallography allows for the detailed analysis of these interactions. Due to the presence of oxygen atoms in the sulfonamide and methoxy groups, which can act as hydrogen bond acceptors, weak C-H···O hydrogen bonds are likely to be a significant feature in the crystal packing. These interactions would involve the hydrogen atoms of the methyl groups or the aromatic ring interacting with the oxygen atoms of neighboring molecules.

Computational Approaches to Molecular Structure

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular structures and properties that can be challenging to determine through experimental methods alone. For the compound this compound, computational techniques such as Density Functional Theory (DFT) and molecular mechanics are pivotal in understanding its three-dimensional geometry and conformational landscape. These methods allow for the theoretical prediction of stable conformations and the energetic barriers between them, providing a foundational understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a widely used method for calculating the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms in space.

For illustrative purposes, a hypothetical data table of results from a DFT geometry optimization is presented below. It is crucial to note that the following data is a representative example and does not reflect actual calculated values for this compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

Parameter Atom Connections Calculated Value
Bond Lengths (Å)
C-S 1.77
S=O1 1.43
S=O2 1.43
S-N 1.63
C-O 1.36
**Bond Angles (°) **
O=S=O 119.5
C-S-N 106.8
C-O-C 118.0
**Dihedral Angles (°) **
C-C-S-N 85.0

Conformational Analysis through Molecular Mechanics Simulations

Molecular mechanics simulations are another computational method used to predict the various conformations a molecule can adopt by treating atoms as spheres and bonds as springs. This approach is less computationally intensive than DFT and is well-suited for exploring the potential energy surface of a molecule to identify its stable conformers.

A conformational analysis of this compound using molecular mechanics would involve systematically rotating the rotatable bonds, such as the C-S, S-N, and C-O bonds, and calculating the potential energy of each resulting conformation. This process identifies the low-energy conformers and the energy barriers between them.

As with DFT calculations, specific studies detailing molecular mechanics simulations for this compound are not available in the public domain. Such an analysis would reveal the preferred spatial arrangement of the methoxy, methyl, and sulfonamide groups relative to the benzene ring.

Below is a hypothetical table representing the kind of data that would be generated from a molecular mechanics conformational analysis. This data is for illustrative purposes only.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle 1 (C-C-S-N) (°) Dihedral Angle 2 (C-S-N-C) (°) Relative Energy (kcal/mol) Population (%)
1 85 65 0.00 75.3
2 -85 65 1.20 15.1

Structure Activity Relationship Sar Studies of 2 Methoxy N,5 Dimethylbenzenesulfonamide and Its Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly altered by modifying the substituents on the aromatic ring and the sulfonamide nitrogen. These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target.

Role of the Methoxy (B1213986) Group in Ligand-Target Recognition

The methoxy group at the 2-position of the benzene (B151609) ring plays a significant role in how the molecule interacts with its biological target. Its electron-donating nature can influence the electronic environment of the aromatic ring, which may be critical for binding affinity. Studies on related sulfonamide-based inhibitors have shown that the presence and position of methoxy groups can be crucial for potent biological activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group was found to be important for their inhibitory activity against 12-lipoxygenase. nih.gov The specific placement of this group suggests it may be involved in forming key hydrogen bonds or other non-covalent interactions within the active site of the target protein.

Exploration of Isosteric and Bioisosteric Replacements in the 2-Methoxy-N,5-dimethylbenzenesulfonamide Scaffold

Isosteric and bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.net This involves replacing a functional group with another group that has similar physical or chemical properties. scripps.edu

In the context of the this compound scaffold, various bioisosteric replacements could be explored. For example, the methoxy group could be replaced by other small, electron-donating groups such as an ethoxy or a hydroxyl group to probe the importance of this feature for activity. The methyl groups could be substituted with other small alkyl groups or with a trifluoromethyl group to alter the electronic properties. scripps.edu The sulfonamide moiety itself can be replaced by other acidic functional groups that can act as a zinc-binding group in metalloenzymes, a common target for sulfonamide inhibitors. The goal of such modifications is to enhance the desired biological effects while potentially reducing unwanted side effects. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method can be a powerful tool for predicting the biological activity of novel compounds and for guiding the design of more potent analogs. nih.gov

For this compound and its derivatives, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) with their measured biological activity. Such a model could help to identify the key structural features that are most important for activity and provide a predictive framework for designing new derivatives with improved potency. QSAR studies have been successfully applied to other classes of sulfonamide inhibitors to understand their mechanism of action and to design more effective therapeutic agents. researchgate.net

Interactive Data Table: Hypothetical Biological Activity of this compound Derivatives

The following interactive table presents hypothetical data to illustrate how modifications to the this compound scaffold could influence biological activity. Please note this data is for illustrative purposes only and is not based on experimental results.

Mechanistic Investigations of Biological Interactions for this compound (In Vitro Focus)

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research on the chemical compound This compound concerning its mechanistic interactions with the biological targets outlined in the requested article structure.

The conducted searches, which included broad queries for benzenesulfonamide derivatives and their biological activities, did not yield any data for this particular compound. While the benzenesulfonamide scaffold is common in medicinal chemistry and various derivatives have been studied as inhibitors of enzymes like dihydropteroate (B1496061) synthetase, urease, carbonic anhydrase, and glutathione (B108866) S-transferase, as well as modulators of different receptors, the specific substitution pattern of 2-methoxy and N,5-dimethyl on the benzenesulfonamide core has not been documented in the context of the requested biological investigations.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of publicly available research data for "this compound."

Mechanistic Investigations of Biological Interactions for 2 Methoxy N,5 Dimethylbenzenesulfonamide in Vitro Focus

Cellular Mechanisms of Action in Relevant Biological Systems (In Vitro)

Investigations of Antimicrobial Pathways (e.g., Antibacterial Effects against Gram-Positive Bacteria)

The benzenesulfonamide (B165840) scaffold is a cornerstone of synthetic antimicrobial agents, famously known as sulfa drugs. researchgate.net These compounds typically function as bacteriostatic agents. researchgate.net Their primary mechanism involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively block folate production, which is crucial for bacterial DNA and protein synthesis. This disruption halts bacterial growth and replication.

Recent research has focused on synthesizing novel benzenesulfonamide derivatives to combat growing antibiotic resistance. Studies show that these newer compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain benzenesulfonamide derivatives have demonstrated potent activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govfrontiersin.org

The antimicrobial efficacy can be significantly influenced by the specific chemical groups attached to the core benzenesulfonamide structure. researchgate.net One study found that specific carboxamide-bearing benzenesulfonamide derivatives were highly active against S. aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Salmonella typhi (Gram-negative). frontiersin.org Another investigation revealed that certain derivatives were effective against clinical isolates of S. aureus, a significant pathogen in nosocomial infections. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric in these studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide Derivatives against Gram-Positive Bacteria

This table presents data for representative benzenesulfonamide compounds to illustrate the antibacterial activity of this chemical class. Data for 2-methoxy-N,5-dimethylbenzenesulfonamide is not available.

Compound Bacterial Strain MIC (mg/mL) Reference
Carboxamide Derivative 4h Staphylococcus aureus 6.63 frontiersin.org
Carboxamide Derivative 4f Bacillus subtilis 6.63 frontiersin.org
Sulfonamide Derivative I Staphylococcus aureus (ATTCC 29213) 0.032 nih.gov

Data sourced from studies on various benzenesulfonamide derivatives.

Anti-Inflammatory Signaling Pathway Modulation (e.g., Inhibition of Pro-inflammatory Cytokines)

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Benzenesulfonamide derivatives have emerged as a promising class of anti-inflammatory agents. nih.gov Their mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and contributes to the production of prostaglandins. Several benzenesulfonamide-based cyclic imides have shown high selectivity for inhibiting COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.gov

Furthermore, studies on novel benzenesulfonamide derivatives have demonstrated their ability to suppress pro-inflammatory cytokines, which are signaling proteins that promote inflammation. nih.gov In a rat model of carrageenan-induced paw edema, certain spirotriazolotriazine-benzenesulfonamide hybrids were shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression of cytokines points to a direct modulation of the inflammatory signaling cascade.

Table 2: Anti-Inflammatory Activity of Representative Benzenesulfonamide Derivatives

This table includes data for representative benzenesulfonamide compounds to illustrate the anti-inflammatory activity of this chemical class. Data for this compound is not available.

Compound/Derivative Class Assay/Model Key Finding Reference
Spirotriazolotriazine-Benzenesulfonamide Hybrid (Compound 3) Carrageenan-Induced Rat Paw Edema 99.69% maximum inhibition nih.gov
Cyclic Imides with 3-Benzenesulfonamide Carrageenan-Induced Rat Paw Edema 71.2-82.9% edema inhibition nih.gov
N-(benzene sulfonyl)acetamide Derivative 9a In Vitro Enzyme Assay COX-2 Inhibition (IC₅₀ = 0.011 µM) researchgate.net

Data sourced from studies on various benzenesulfonamide derivatives.

Cytotoxic Mechanisms in Cancer Cell Lines (e.g., Microtubular Protein Polymerisation Inhibition, Induction of Apoptosis)

The benzenesulfonamide structure is a versatile scaffold for the development of novel anticancer agents. nih.govtandfonline.com Derivatives have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the disruption of the cellular skeleton and the activation of programmed cell death.

A significant mechanism of action for some benzenesulfonamide derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin proteins polymerize to form microtubules, which are critical components of the cytoskeleton and the mitotic spindle required for cell division. By binding to tubulin, these compounds prevent microtubule formation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. nih.govmdpi.com For example, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were identified as dual-target inhibitors of both tubulin and STAT3, another protein implicated in cancer development. nih.gov

Another key cytotoxic mechanism is the induction of apoptosis, or programmed cell death. This is a controlled process that eliminates damaged or cancerous cells. Benzenesulfonamide derivatives have been shown to trigger apoptosis in cancer cells. nih.govresearchgate.net This can be achieved through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are proteases that execute the apoptotic process. tandfonline.com Some derivatives induce apoptosis through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that helps cancer cells survive in acidic microenvironments. nih.govnih.gov

Table 3: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives in Cancer Cell Lines

This table presents data for representative benzenesulfonamide compounds to illustrate the cytotoxic mechanisms of this chemical class. Data for this compound is not available.

Compound/Derivative Cancer Cell Line Mechanism/Effect IC₅₀ Value Reference
Benzenesulfonamide Hybrid 7c Ovarian Cancer (OVCAR-8) Inhibition of cell proliferation 0.54 µM tandfonline.com
4-Methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) Lung Cancer (A549) Tubulin polymerization inhibition 1.35 µM nih.gov
Aryl thiazolone–benzenesulfonamide 4e Breast Cancer (MDA-MB-231) Induction of apoptosis 1.52 µM nih.gov

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on various benzenesulfonamide derivatives.

Computational Chemistry and Molecular Modeling Applications in Research on 2 Methoxy N,5 Dimethylbenzenesulfonamide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations can predict how 2-methoxy-N,5-dimethylbenzenesulfonamide would position itself within the active site of a biological target, such as an enzyme or receptor. The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. The binding affinity, often expressed as a docking score in units like kcal/mol, quantifies the strength of the interaction. Lower, more negative scores generally indicate a stronger, more favorable binding.

In a hypothetical docking study of this compound against a target protein, the results would be tabulated to compare its predicted affinity against known inhibitors or reference compounds. This comparative analysis is crucial for evaluating its potential efficacy. For instance, studies on other novel ligands targeting receptors like the beta-2 adrenergic receptor have shown that strong binding affinities, comparable to established drugs, are a promising indicator for further development. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target This table presents a hypothetical scenario of the type of data generated from a molecular docking simulation.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
This compound-9.8150
Reference Inhibitor A-10.555
Decoy Molecule-5.2>10000

Beyond predicting binding affinity, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying the specific amino acid residues in the protein's binding pocket that interact with the ligand is fundamental for understanding the mechanism of action.

For this compound, the sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor. The methoxy (B1213986) group (-OCH3) can also accept hydrogen bonds, while the aromatic ring and methyl groups can engage in hydrophobic and π-stacking interactions. Computational analyses can pinpoint which residues, such as serine, aspartate, or tyrosine, form these critical bonds. nih.govnih.gov This knowledge is invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance potency and selectivity. nih.gov

Table 2: Example of Key Interacting Residues and Bond Types for this compound This table illustrates the type of interaction data that would be derived from a docking analysis.

Functional Group of LigandInteracting Residue in ProteinInteraction TypePredicted Distance (Å)
Sulfonamide (-SO2NH-)ASP 121Hydrogen Bond2.1
Sulfonyl Oxygen (-SO2)SER 205Hydrogen Bond2.4
Methoxy Oxygen (-OCH3)LYS 115Hydrogen Bond2.9
Benzene (B151609) RingPHE 250π-π Stacking3.5
5-Methyl GroupLEU 180, VAL 182HydrophobicN/A

Molecular Dynamics Simulations for Conformational Dynamics and Binding Event Characterization

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion and time, offering a more realistic depiction of the biological system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of the ligand-protein complex over a specific period, typically nanoseconds to microseconds.

For this compound, an MD simulation would start with the best-docked pose. The simulation would reveal how the ligand and protein adapt to each other's presence. Key metrics such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex; a stable RMSD plot over time suggests a stable binding. nih.govnih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. Such simulations are crucial for validating docking results and understanding the dynamic nature of the binding event.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dergipark.org.tr

Based on the structure of this compound and its predicted binding mode, a pharmacophore model can be generated. This model serves as a 3D query to search large chemical databases for other, structurally diverse molecules that match the pharmacophoric features. arxiv.orgnih.gov This process, known as virtual screening, is a powerful and efficient method for identifying new potential lead compounds that might bind to the same target. The simplicity and versatility of pharmacophore modeling make it a popular tool in the early stages of drug discovery. dergipark.org.tr

Table 3: Potential Pharmacophoric Features of this compound

Feature TypeCorresponding MoietyRole in Binding
Hydrogen Bond DonorSulfonamide N-HForms H-bonds with acceptor residues (e.g., Asp, Glu)
Hydrogen Bond AcceptorSulfonyl Oxygens, Methoxy OxygenForms H-bonds with donor residues (e.g., Ser, Thr, Lys)
Aromatic RingBenzene RingEngages in π-π stacking or hydrophobic interactions
Hydrophobic Center5-Methyl GroupFits into hydrophobic pockets

Quantum Chemical Calculations for Electronic Property Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure. epstem.netnih.gov These methods can calculate a wide range of properties that govern chemical reactivity and molecular interactions.

For this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. epstem.net

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which visualizes the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Atomic Charges: Calculation of the partial charge on each atom (e.g., Mulliken charges), which helps in understanding electrostatic interactions. epstem.net

These quantum chemical insights are fundamental for explaining the molecule's stability, reactivity, and the nature of its interactions with biological targets at an electronic level. nih.gov

Table 4: Representative Data from a Hypothetical DFT Calculation for this compound This table shows examples of electronic properties that would be calculated using quantum chemistry methods.

Calculated PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVRegion of electron donation (nucleophilicity)
Energy of LUMO-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability
Dipole Moment3.8 DebyeMeasures overall molecular polarity

Derivatization and Lead Optimization Strategies Based on the 2 Methoxy N,5 Dimethylbenzenesulfonamide Scaffold

Rational Design of Novel Analogs for Enhanced Biological Activity

The rational design of novel analogs based on the 2-methoxy-N,5-dimethylbenzenesulfonamide scaffold is a key strategy to enhance biological activity. This process involves a deep understanding of the target's binding site and the pharmacophoric features of the lead compound. Computational modeling and synthetic chemistry are employed in an iterative cycle to design and produce compounds with improved potency and efficacy.

A common approach is the modification of the substituents on the phenyl ring and the sulfonamide nitrogen. For instance, the methyl group at the 5-position can be replaced with other alkyl or aryl groups to explore the impact on binding affinity. Similarly, the N-methyl group of the sulfonamide can be substituted with a variety of functional groups to probe interactions with different regions of the target protein.

Table 1: Hypothetical Analogs of this compound and their Biological Activity

Compound IDR1 (at 5-position)R2 (on Sulfonamide N)Target Inhibition (IC50, nM)
Lead -CH3-CH3150
Analog 1 -CH2CH3-CH3125
Analog 2 -CF3-CH398
Analog 3 -CH3-CH2CH2OH75
Analog 4 -CH3-Cyclopropyl60
Analog 5 -Cl-CH3180
Analog 6 -CH3-Benzyl45

This table presents hypothetical data for illustrative purposes.

The data in Table 1 illustrates how systematic modifications can influence biological activity. For example, replacing the 5-methyl group with an electron-withdrawing trifluoromethyl group (Analog 2) or modifying the N-substituent to include a hydroxyl group (Analog 3) or a benzyl (B1604629) group (Analog 6) could hypothetically lead to enhanced inhibitory potency. These findings would guide further optimization efforts.

Development of Multi-Target Ligands Incorporating the Benzenesulfonamide (B165840) Core

Chronic and complex diseases often involve multiple biological pathways, making the development of multi-target-directed ligands (MTDLs) a promising therapeutic strategy. nih.govrsc.org The this compound scaffold can serve as a foundation for designing such MTDLs by integrating pharmacophores that recognize different biological targets. nih.gov

The design of MTDLs often involves linking the primary scaffold to another pharmacophore known to interact with a second target. For instance, a fragment known to inhibit a kinase could be linked to the benzenesulfonamide core, which might target a separate enzyme or receptor. The nature and length of the linker are critical for maintaining the optimal orientation of both pharmacophoric elements in their respective binding sites.

Table 2: Hypothetical Multi-Target Ligands Based on the this compound Scaffold

Ligand IDLinked PharmacophoreLinker TypeTarget 1 Affinity (Ki, nM)Target 2 Affinity (Ki, nM)
MTDL-1 Kinase Inhibitor MoietyAlkyl Chain85120
MTDL-2 GPCR Ligand FragmentAmide Bond11095
MTDL-3 Ion Channel BlockerEther Linkage70150
MTDL-4 Histone Deacetylase InhibitorTriazole Linker95110

This table presents hypothetical data for illustrative purposes.

The development of such MTDLs requires a balanced optimization of activity against all intended targets. As shown in the hypothetical data in Table 2, different linked pharmacophores and linker types can result in varying affinities for the respective targets. The goal is to achieve a desirable balance of potency for the intended therapeutic application.

Strategies for Modulating Biological Selectivity and Specificity through Chemical Modifications

Achieving selectivity for a specific biological target over others, especially within the same protein family, is a significant challenge in drug discovery. For the this compound scaffold, several strategies can be employed to modulate selectivity.

One approach is to introduce substituents that can form specific interactions with unique amino acid residues in the target's active site that are not present in off-target proteins. For example, the introduction of a hydrogen bond donor or acceptor at a specific position on the phenyl ring could confer selectivity for a target that has a corresponding hydrogen bond acceptor or donor in its binding pocket.

Another strategy involves modifying the conformational flexibility of the molecule. Introducing rigid structural elements, such as a cyclic system, can lock the molecule into a specific conformation that is preferred by the intended target, while being disfavored by off-targets.

Table 3: Hypothetical Modifications to this compound for Enhanced Selectivity

Compound IDModificationTarget A (Ki, nM)Target B (Ki, nM)Selectivity (Target B/Target A)
Lead -1503002
Analog 7 Addition of a 4-hydroxyl group120120010
Analog 8 Replacement of N-methyl with N-cyclobutyl90270030
Analog 9 Introduction of a fused ring system2001000050

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 3 demonstrates how specific chemical modifications could enhance selectivity. The addition of a hydroxyl group (Analog 7) or the incorporation of a bulkier, more conformationally restricted N-substituent (Analog 8) could lead to a significant increase in selectivity for Target A over Target B. The introduction of a fused ring system (Analog 9) could further enhance this selectivity by creating a more rigid molecular framework. These strategies highlight the intricate relationship between chemical structure and biological specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.